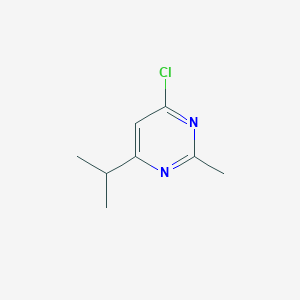

4-Chloro-6-isopropyl-2-methylpyrimidine

Description

Historical Development of Pyrimidine (B1678525) Research and Derivatives

The journey into pyrimidine chemistry began in the 19th century. One of the earliest isolations of a pyrimidine derivative was alloxan (B1665706) by Brugnatelli in 1818. wjahr.com The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was achieved by Grimaux in 1879 by reacting urea (B33335) with malonic acid. tezu.ernet.in However, the systematic study of pyrimidines is largely credited to Pinner, who, in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. tezu.ernet.inslideshare.net A year later, in 1885, Pinner was the first to propose the name “pyrimidin” (pyrimidine in English). slideshare.net The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. tezu.ernet.in These foundational discoveries paved the way for extensive research into the synthesis and properties of a vast number of pyrimidine derivatives.

Importance of Halogenated Pyrimidine Scaffolds in Modern Chemical Synthesis

Halogenated pyrimidines, such as 4-Chloro-6-isopropyl-2-methylpyrimidine, are particularly valuable in modern chemical synthesis. The presence of a halogen atom on the electron-deficient pyrimidine ring renders the carbon atom to which it is attached highly susceptible to nucleophilic attack. This reactivity is the basis for a multitude of substitution reactions.

Furthermore, the chloro-substituent makes these compounds excellent substrates for various transition-metal-catalyzed cross-coupling reactions, including the widely used Suzuki coupling. acs.orgmdpi.com This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyrimidine core. acs.org Research has shown that in Suzuki couplings, chloropyrimidines can be preferable substrates over iodo-, bromo-, or fluoropyrimidines, offering a balance of reactivity and stability. acs.org The reactivity of halogens on the pyrimidine ring often follows the order of position 4 > position 6 > position 2, allowing for selective functionalization. acs.org

The pyrimidine nucleus serves as a fundamental building block for the synthesis of a diverse array of more complex heterocyclic compounds. nih.govnih.gov Its inherent chemical reactivity, which can be tuned by the presence of various substituents, allows it to be a versatile starting point for constructing fused ring systems and other elaborate molecular frameworks. amanote.com For instance, pyrimidinethiones, a class of pyrimidine derivatives, are utilized as building blocks in the synthesis of fused heterocyclic systems like pyrano[2,3-d]pyrimidines. amanote.com The ability to use the pyrimidine core to access other nitrogen-containing heterocycles is a key strategy in the development of novel compounds. nih.gov

The design and synthesis of substituted pyrimidines are of immense interest across various chemical disciplines, most notably in medicinal and agrochemical research. nih.govnih.govacs.org The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets. nih.gov This has led to the development of numerous drugs with pyrimidine cores that exhibit anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.gov

In the field of agrochemicals, pyrimidine derivatives have been successfully developed as potent fungicides. mdpi.com The strategic placement of different substituents on the pyrimidine ring allows for the fine-tuning of a compound's biological activity and physical properties. The compound this compound serves as a key intermediate in the synthesis of certain agrochemical fungicides, highlighting the practical application of this specific substituted pyrimidine. mdpi.com

Research Findings on this compound

Detailed research has been conducted on the synthesis and application of this compound, establishing it as a valuable reagent in organic synthesis.

Synthesis and Properties

A common method for the synthesis of this compound involves the chlorination of its corresponding hydroxypyrimidine precursor. mdpi.comprepchem.com

Synthesis of this compound mdpi.comprepchem.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Following the reaction, the product is typically isolated through a workup procedure that involves concentrating the solution, quenching with water, and extracting with an organic solvent like n-hexane. prepchem.com The final product is often obtained as an oil. prepchem.com

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂ |

Spectroscopic data is crucial for the characterization of organic compounds. The ¹H NMR data for this compound has been reported as follows:

¹H NMR Spectroscopic Data prepchem.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 1.32 | Doublet (d) | CH(CH ₃)₂ |

| 2.48 | Singlet (s) | CH ₃ |

| 3.17 | Multiplet (m) | CH (CH₃)₂ |

Utility in Synthesis

This compound is a valuable intermediate, particularly in the development of novel fungicides. mdpi.com The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties. This reactivity is exploited in the synthesis of more complex pyrimidine derivatives with desired biological activities. mdpi.com For example, it can be reacted with different amines in various solvents to afford N-substituted pyrimidine derivatives. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTQEPZTDCYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649306 | |

| Record name | 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030431-70-9 | |

| Record name | 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-6-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Isopropyl 2 Methylpyrimidine and Analogues

Precursor Synthesis Strategies

The synthesis of the target compound, 4-Chloro-6-isopropyl-2-methylpyrimidine, is fundamentally dependent on the efficient preparation of its hydroxy-pyrimidine precursor. This initial stage is crucial as the yield and purity of the intermediate directly impact the final chlorination step.

Synthesis of 4-hydroxy-2-isopropyl-6-methylpyrimidine as a Key Intermediate

The primary route to obtaining the essential precursor, 4-hydroxy-2-isopropyl-6-methylpyrimidine (also known as 2-isopropyl-4-methyl-6-hydroxypyrimidine or "oxypyrimidine"), involves a condensation reaction. This process typically entails reacting an amidine, specifically isobutyramidine hydrochloride, with an acetoacetic ester like methyl acetoacetate (B1235776) or ethyl acetoacetate. google.com This ring-closure reaction is a cornerstone in pyrimidine (B1678525) synthesis.

The reaction is generally carried out in a dry, non-aqueous medium to drive the reaction towards the desired product. google.com One patented method describes a continuous multi-stage process where an alkali-neutralized methanolic solution of the amidine hydrochloride is introduced to a reactor with the acetoacetic ester at a controlled temperature range of -5°C to 15°C. google.com Industrial-scale production has shown that using a molar excess of methyl acetoacetate (around 12%) can optimize the yield of the oxypyrimidine precursor to over 90%. google.com

Key parameters in this synthesis include:

Reactants : Isobutyramidine hydrochloride and an acetoacetic ester (e.g., methyl acetoacetate).

Solvent : A dry, non-aqueous medium, such as methanol (B129727) or an aliphatic hydrocarbon, is often used. google.comgoogle.com

Base : An alkali-neutralized solution is used to facilitate the condensation.

Water Removal : In some process variations, water formed during the reaction is azeotropically distilled off to improve yield. google.com

Chlorination Techniques for Pyrimidine Derivatives

The conversion of the hydroxy-pyrimidine intermediate to the final chloro-derivative is a critical transformation. This is typically achieved through nucleophilic substitution, where the hydroxyl group is replaced by a chlorine atom.

Direct Chlorination using Phosphorus Oxychloride (POCl₃)

The most common and well-established method for chlorinating hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃). mdpi.commdpi.comresearchgate.net This reagent serves as both the chlorinating agent and often, in traditional methods, as the solvent. researchgate.net The reaction involves heating the precursor, 4-hydroxy-2-isopropyl-6-methylpyrimidine, with POCl₃. mdpi.comprepchem.com

A typical laboratory-scale procedure involves heating a mixture of the hydroxy-pyrimidine and phosphorus oxychloride, sometimes in a solvent like chloroform, at reflux for a set period. prepchem.com After the reaction is complete, the excess POCl₃ is removed, often under reduced pressure, and the residue is carefully quenched with water before extraction of the final product. mdpi.comprepchem.com This method is widely applied in the synthesis of various chlorinated pyrimidines and other N-heterocycles. mdpi.com

Optimization of Reaction Conditions and Reagent Ratios

While effective, traditional chlorination using a large excess of POCl₃ presents environmental, economic, and safety challenges, particularly on a larger scale. researchgate.netnih.gov Consequently, significant research has focused on optimizing the reaction conditions. A key advancement has been the development of protocols that use an equimolar amount of POCl₃ per hydroxyl group, drastically reducing waste and improving safety. mdpi.comsemanticscholar.org

These optimized procedures often involve heating the substrate with a stoichiometric amount of POCl₃ in a sealed reactor at high temperatures (e.g., 140-160°C) for a couple of hours. mdpi.comnih.gov This approach has been successfully applied to a wide range of hydroxypyrimidines, affording high yields and purity with a simpler work-up process. nih.gov

The efficiency of chlorination with POCl₃ can be significantly influenced by the presence of an organic base. Bases such as pyridine (B92270), N,N-dimethylaniline, or triethylamine (B128534) are often added to the reaction mixture. mdpi.comdur.ac.ukgoogle.com These bases can act as catalysts and acid scavengers, facilitating the reaction.

In solvent-free, equimolar POCl₃ chlorinations, the addition of one equivalent of pyridine per hydroxyl group is a common practice. mdpi.comsemanticscholar.org The base assists in the reaction mechanism, leading to satisfactory yields even at reduced reagent ratios. For some substrates, like 2-hydroxypyridines, the starting material itself can act as the base, eliminating the need for an additional basic reagent. mdpi.com

The choice of solvent, or the lack thereof, is a critical parameter in the chlorination of pyrimidines. While older methods often utilized POCl₃ itself as the solvent or employed chlorinated solvents like chloroform, modern approaches have shifted towards more environmentally benign conditions. prepchem.com

The development of solvent-free chlorination protocols represents a significant process optimization. mdpi.comnih.gov By heating the neat mixture of the hydroxypyrimidine, equimolar POCl₃, and a base, these methods avoid the use of large volumes of volatile organic solvents. semanticscholar.orgresearchgate.net This not only reduces environmental impact but also simplifies product isolation, which can involve direct filtration or distillation after quenching the reaction mixture. nih.gov In cases where a solvent is used, aprotic solvents such as tolunitrile or nitrobenzene (B124822) have been cited for similar reactions. google.com

Data Tables

| Starting Material | Reaction Temperature (°C) | Isolated Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dihydroxy-5-chloropyrimidine | 160 | 89 | mdpi.com |

| 6-Amino-2,4-dihydroxypyrimidine | 160 | 85 | nih.gov |

| 2,4-Dihydroxy-6-methylpyrimidine | 160 | 88 | nih.gov |

| 2,4-Dihydroxypyrimidine | 160 | 92 | mdpi.com |

Advanced Synthetic Approaches to Substituted Pyrimidines

The synthesis of substituted pyrimidines, including this compound, has evolved significantly beyond classical condensation methods. Advanced approaches now encompass highly efficient multicomponent reactions, sophisticated functional group transformations, and nuanced considerations for stereoselectivity, enabling the creation of a wide array of complex molecular architectures.

Multicomponent Condensation Reactions for Pyrimidine Core Formation

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com A particularly innovative and sustainable approach for pyrimidine synthesis involves the iridium-catalyzed multicomponent assembly from amidines and alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, liberating only hydrogen and water as byproducts. daneshyari.com

This strategy is highly regioselective and provides immediate access to unsymmetrically substituted pyrimidines, which are often challenging to synthesize via traditional methods. mdpi.comdaneshyari.com The versatility of this reaction is demonstrated by its broad substrate scope, accommodating a variety of alkyl and aryl alcohols as building blocks. For instance, the synthesis of the pyrimidine core of Rosuvastatin has been demonstrated using this one-step protocol, highlighting its applicability in pharmaceutical synthesis. researchgate.net The use of PN₅P-Ir pincer complexes as catalysts is crucial for the efficiency of this process. daneshyari.com

Table 1: Examples of Iridium-Catalyzed Multicomponent Pyrimidine Synthesis This table illustrates the scope of the iridium-catalyzed reaction between an amidine and various alcohols to form diversely substituted pyrimidines.

| Amidine Reactant | Alcohol 1 | Alcohol 2 | Alcohol 3 | Pyrimidine Product | Yield (%) |

| Acetamidine (B91507) | 1-Propanol | Ethanol | Benzyl alcohol | 4-Benzyl-2-methyl-5-ethyl-6-propylpyrimidine | 78 |

| Benzamidine | Ethanol | Ethanol | Methanol | 4,5-Diethyl-6-methyl-2-phenylpyrimidine | 85 |

| Acetamidine | Isopropanol | Methanol | N/A | 4-Isopropyl-2,6-dimethylpyrimidine | 93 |

| Guanidine (B92328) | Phenyl-ethanol | Butan-1-ol | N/A | 2-Amino-4-butyl-6-phenethylpyrimidine | 72 |

Functional Group Transformations and Ring Construction Methods

Beyond building the core structure, the strategic modification of functional groups on a pre-existing pyrimidine ring is essential for accessing specific analogues like this compound. A primary method for introducing the chloro substituent at the 4-position is through the conversion of a 4-hydroxypyrimidine (B43898) (or its tautomeric pyrimidone form). This transformation is classically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). For example, 4-hydroxy-2-isopropyl-6-methyl-pyrimidine can be refluxed with POCl₃ to yield the corresponding 4-chloro derivative. Other reagents like triphosgene (B27547) can also be employed for such chlorination reactions, sometimes offering milder conditions.

Modern ring construction methods offer alternatives to the classic condensation of a 1,3-dicarbonyl compound with an amidine. These include various cycloaddition strategies. For instance, [3+3] annulation reactions between 1,3-dicarbonyl surrogates, such as 3-ethoxycyclobutanones, and amidines provide a direct route to the pyrimidine skeleton. Furthermore, advanced techniques can involve the deconstruction and reconstruction of the pyrimidine ring itself to introduce diversity, offering a powerful tool for skeletal editing and functionalization.

Stereoselective Synthesis Considerations for Isopropyl Substituents

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, when synthesizing analogues that contain additional chiral centers, stereochemical control becomes a critical consideration. The isopropyl group, while achiral itself, can play a significant role in directing the stereochemical outcome of reactions due to its steric bulk.

In the synthesis of chiral pyrimidine derivatives, several asymmetric strategies are employed:

Use of Chiral Starting Materials: One of the most straightforward approaches involves using enantiomerically pure building blocks. For example, chiral amino acid-derived carboxamides can be used in condensation reactions to yield chiral pyrimidine derivatives. mdpi.com Similarly, optically active propargylic intermediates can be converted into pyrimidines with chiral side chains in high enantiomeric excess. acs.org

Chiral Catalysis: Asymmetric catalysis provides an efficient means to induce chirality. Organocatalysts, such as chiral diarylprolinol ethers, can catalyze enantioselective aza-Michael reactions of pyrimidines to create chiral acyclic nucleoside analogues with excellent enantioselectivity (up to 98% ee). rsc.org Transition metal catalysts, for instance those based on rhodium, can be used for asymmetric allylation of pyrimidines to generate chiral products. figshare.com

Diastereoselective Reactions: If a chiral center is already present in a pyrimidine precursor, the steric influence of existing substituents, including the isopropyl group, can direct the formation of new stereocenters. For example, the bulky isopropyl group can shield one face of the pyrimidine ring or an adjacent reactive site, favoring the approach of a reagent from the less hindered face, thus leading to a high diastereomeric excess in the product. This principle is utilized in hetero-Diels-Alder reactions where chiral auxiliaries guide the formation of chiral dihydropyrimidones with complete diastereocontrol. rsc.org

In some complex pyrimidine systems, the steric hindrance caused by bulky substituents can restrict rotation around a single bond, leading to a form of axial chirality known as atropisomerism. The synthesis of such molecules requires specialized atroposelective methods to control the orientation of the substituents around the chiral axis. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Isopropyl 2 Methylpyrimidine

Nucleophilic Substitution Reactions at the C4-Position

The pyrimidine (B1678525) ring is an electron-deficient aromatic system, which makes halogenated pyrimidines highly reactive substrates for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net The chlorine atom at the C4-position of 4-Chloro-6-isopropyl-2-methylpyrimidine is susceptible to displacement by a variety of nucleophiles.

Reactivity with Amine Nucleophiles for Pyrimidine Amination

The reaction of this compound with amine nucleophiles is a common method for the synthesis of N-substituted pyrimidine derivatives. In these reactions, the lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the displacement of the chloride ion.

This transformation is a key step in the synthesis of various biologically active molecules. For instance, reacting 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) with substituted anilines, such as 4-(trifluoromethoxy)aniline, in a suitable solvent yields the corresponding N-arylpyrimidin-4-amine. mdpi.com The reaction can be facilitated by the use of a base to scavenge the HCl generated. researchgate.net While transition-metal catalysis can be used for C-N coupling, amination of chloropyrimidines often proceeds under thermal conditions in the presence of an acid or base. researchgate.net The general reactivity order for dihalogenated pyrimidines in nucleophilic substitution is C4/C6 > C2 > C5. rsc.org

Detailed research findings demonstrate the utility of this reaction in building complex molecular architectures. A study on the synthesis of novel pyrimidine derivatives for potential antifungal applications utilized the direct substitution of the C4-chloro group with various amines. mdpi.com

| Reactant 1 | Amine Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-isopropyl-6-methylpyrimidine | 4-(trifluoromethoxy)aniline | 2-Isopropyl-6-methyl-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine | - | - | mdpi.com |

| Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | 2,3-dimethylaniline | Ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate | Triethylamine (B128534), EtOH | - | nih.gov |

Substitution with Oxygen and Sulfur Nucleophiles

Beyond amines, the C4-chloro substituent can be displaced by oxygen and sulfur nucleophiles. Thiolate conjugate bases are known to be excellent nucleophiles in SN2 reactions, and the nucleophilicity of sulfur is generally much greater than that of oxygen. msu.edu This principle extends to SNAr reactions with chloropyrimidines.

Reactions with oxygen nucleophiles, such as sodium phenoxide, or sulfur nucleophiles, like sodium thiophenoxide, on analogous chloropyrimidine systems result in the formation of the corresponding ethers and thioethers. rsc.org For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to react with sodium phenoxide and sodium thiophenoxide to yield the normal substitution products. rsc.org These reactions highlight the lability of the chloro group and its utility as a leaving group for the introduction of new functional groups.

Cross-Coupling Reactions and Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated pyrimidines are excellent substrates for these transformations. mdpi.commdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org This methodology is highly effective for the functionalization of this compound. The general catalytic cycle involves three key steps: oxidative addition of the chloro-pyrimidine to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Studies on 2,4-dichloropyrimidines have shown that Suzuki-Miyaura coupling reactions are highly regioselective, with the reaction preferentially occurring at the C4-position. mdpi.com This selectivity is a known trend for pyrimidines, where the order of reactivity is generally C4/C6 over C2 over C5. rsc.org Microwave-assisted procedures can lead to very efficient and rapid synthesis of C4-substituted pyrimidines with low catalyst loading. mdpi.com

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 91% | mdpi.com |

| 2,4-dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

The efficiency of Suzuki-Miyaura couplings can be influenced by the electronic nature of substituents on both the pyrimidine ring and the boronic acid.

Substituents on the Pyrimidine Ring: Research on a series of substituted 2,4-dichloropyrimidines found that the presence of either electron-withdrawing or electron-donating groups at the C6-position did not significantly affect the reaction yield. mdpi.com This suggests that the inherent reactivity of the C4-chloro position in pyrimidines is the dominant factor. mdpi.com

Substituents on the Boronic Acid: The nature of the boronic acid partner can have a more pronounced effect. In one study, phenylboronic acids with electron-withdrawing groups in the meta position resulted in high yields. mdpi.com Conversely, another study involving 5-(4-bromophenyl)-4,6-dichloropyrimidine found that electron-rich boronic acids provided better yields, while electron-withdrawing boronic acids could negatively affect the outcome. mdpi.com The position of substituents (ortho, meta, or para) on methoxyphenyl boronic acids was found to have no significant effect on yield or selectivity. mdpi.com

Other Metal-Catalyzed Coupling Approaches

Besides the Suzuki-Miyaura reaction, other metal-catalyzed methods are available for the functionalization of chloropyrimidines. These alternative approaches expand the synthetic utility of intermediates like this compound.

Negishi and Kumada Coupling: These reactions utilize organozinc and organomagnesium reagents, respectively. They have been successfully applied to the C4-selective coupling of 2,4-dichloropyridines, a related heteroaromatic system, demonstrating their potential for pyrimidine chemistry as well. nih.gov

Hiyama Coupling: This palladium-catalyzed reaction couples organosilanes with organic halides. An efficient Hiyama reaction has been developed for various pyrimidin-2-yl tosylates, indicating its applicability to other positions on the pyrimidine ring, provided a suitable leaving group is present. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It has been used in cascade reactions starting from 6-aminouracils to synthesize fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.org

These diverse catalytic systems provide a broad toolkit for chemists to modify the pyrimidine core, enabling the synthesis of a wide array of complex molecules from a single halogenated precursor.

Transformations Involving the Isopropyl and Methyl Groups

The isopropyl and methyl groups attached to the pyrimidine ring of this compound are potential sites for various chemical transformations, primarily involving oxidation, reduction, and substitution reactions. The reactivity of these alkyl groups is influenced by the electronic nature of the pyrimidine ring.

Potential for Oxidation and Reduction Reactions

Oxidation:

Alkyl-substituted pyrimidines are susceptible to oxidation, particularly at the carbon atom attached to the ring (the benzylic-like position). This reactivity is analogous to the oxidation of alkyl groups on other aromatic systems.

Oxidation to Alcohols and Ketones: Milder oxidizing agents can be used to achieve partial oxidation. For instance, the isopropyl group could be oxidized to a secondary alcohol, which could be further oxidized to a ketone. Similarly, the methyl group could be oxidized to a primary alcohol and then to an aldehyde.

The following table summarizes the potential oxidation products of this compound.

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate (hot, concentrated) | 4-Chloro-2,6-pyrimidinedicarboxylic acid |

| Mild Oxidizing Agents | 4-Chloro-6-(2-hydroxypropan-2-yl)-2-methylpyrimidine, 4-Chloro-6-isopropyl-2-(hydroxymethyl)pyrimidine |

Reduction:

The reduction of alkyl substituents on a pyrimidine ring is less common than their oxidation. The alkyl groups themselves are generally resistant to reduction under standard catalytic hydrogenation conditions. However, the pyrimidine ring itself can be reduced more readily than a benzene (B151609) ring due to its lower aromaticity. csu.edu.au

Catalytic Hydrogenation: Under forcing conditions (high pressure and temperature) of catalytic hydrogenation, it is conceivable that the pyrimidine ring would be reduced in preference to the alkyl groups.

Modifications of Alkyl Substituents

Beyond oxidation and reduction, the isopropyl and methyl groups can potentially undergo other modifications, such as halogenation.

Side-Chain Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or chlorine under UV light, can introduce a halogen atom at the benzylic-like position of the alkyl groups. orgoreview.com The tertiary hydrogen of the isopropyl group and the hydrogens of the methyl group are potential sites for this reaction. The stability of the resulting radical intermediate plays a key role in determining the regioselectivity of this reaction.

The following table outlines potential products from the side-chain halogenation of this compound.

| Reagent | Potential Product(s) |

| N-Bromosuccinimide (NBS), light | 4-Chloro-6-(2-bromo-2-propyl)-2-methylpyrimidine, 4-Chloro-6-isopropyl-2-(bromomethyl)pyrimidine |

| Cl₂, UV light | 4-Chloro-6-(2-chloro-2-propyl)-2-methylpyrimidine, 4-Chloro-6-isopropyl-2-(chloromethyl)pyrimidine |

Electrophilic Aromatic Substitution Studies on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. For an EAS reaction to occur, the pyrimidine ring typically needs to be substituted with strong electron-donating groups. thieme.de

Regioselectivity and Electronic Effects of Substituents

In the case of this compound, the pyrimidine ring is substituted with two electron-donating alkyl groups (isopropyl and methyl) and one deactivating chloro group. The interplay of the electronic effects of these substituents, along with the deactivating effect of the ring nitrogens, determines the feasibility and regioselectivity of any potential electrophilic aromatic substitution.

Electronic Effects of Substituents:

Isopropyl and Methyl Groups: These are alkyl groups that act as electron-donating groups through an inductive effect. They increase the electron density of the pyrimidine ring, making it slightly less deactivated towards electrophilic attack. In benzene chemistry, alkyl groups are known to be ortho- and para-directors. wikipedia.org

Ring Nitrogens: The two nitrogen atoms are strongly electron-withdrawing and significantly deactivate the entire ring, particularly at the positions ortho and para to them (positions 2, 4, and 6).

Regioselectivity: The only available position for electrophilic attack on the pyrimidine ring of this compound is the C-5 position. This position is meta to both nitrogen atoms, making it the least deactivated position. The electron-donating effects of the isopropyl and methyl groups at C-6 and C-2, respectively, would preferentially activate the ortho and para positions. However, in the pyrimidine ring, the directing effect of substituents is primarily towards the C-5 position, as it is the most electron-rich. thieme.de

Therefore, if an electrophilic aromatic substitution reaction were to occur on this compound, it would be expected to take place exclusively at the C-5 position.

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-6-isopropyl-2-methyl-5-nitropyrimidine |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Chloro-5-bromo-6-isopropyl-2-methylpyrimidine or 4,5-Dichloro-6-isopropyl-2-methylpyrimidine |

Spectroscopic and Structural Elucidation of 4 Chloro 6 Isopropyl 2 Methylpyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Chloro-6-isopropyl-2-methylpyrimidine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques have been employed to map out its intricate structure.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The isopropyl group is characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons, a result of spin-spin coupling. The methyl group attached to the pyrimidine (B1678525) ring appears as a singlet, and the aromatic proton on the pyrimidine ring also presents as a singlet.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the pyrimidine ring resonate at different frequencies due to the varying effects of the nitrogen atoms, the chlorine atom, and the alkyl substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | ~7.0-7.5 | - |

| Isopropyl-CH | ~3.0-3.5 | ~35-40 |

| Isopropyl-CH₃ | ~1.2-1.4 | ~20-25 |

| Ring-CH₃ | ~2.4-2.6 | ~20-25 |

| Pyrimidine-C (C2) | - | ~160-165 |

| Pyrimidine-C (C4) | - | ~160-165 |

| Pyrimidine-C (C5) | - | ~115-120 |

| Pyrimidine-C (C6) | - | ~170-175 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To further confirm the structural assignments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and hydrogen atoms. It would show correlations between the isopropyl methine proton and its attached carbon, the isopropyl methyl protons and their carbons, the ring methyl protons and their carbon, and the pyrimidine proton and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). For example, HMBC would show correlations between the isopropyl methine proton and the C6 carbon of the pyrimidine ring, as well as the isopropyl methyl carbons. It would also show a correlation between the ring methyl protons and the C2 carbon of the pyrimidine ring.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Identification of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound display characteristic absorption bands that correspond to specific functional groups:

C-H stretching vibrations : Bands in the region of 2850-3000 cm⁻¹ are attributed to the stretching of the C-H bonds in the isopropyl and methyl groups.

C=N and C=C stretching vibrations : The pyrimidine ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration : A band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

CH₃ and CH bending vibrations : These appear at various frequencies, typically in the 1350-1470 cm⁻¹ range.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| C=N/C=C stretch (ring) | 1400-1600 | 1400-1600 |

| C-Cl stretch | 600-800 | 600-800 |

| CH₃/CH bend | 1350-1470 | 1350-1470 |

Comparative Analysis of Experimental and Theoretical Vibrational Frequencies

A more detailed analysis involves comparing the experimentally obtained vibrational frequencies with those calculated using computational methods, such as Density Functional Theory (DFT). This comparison aids in the precise assignment of vibrational modes and provides a deeper understanding of the molecule's vibrational properties. Discrepancies between experimental and theoretical values can often be reconciled by applying scaling factors to the calculated frequencies.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical from the isopropyl group to form a stable secondary carbocation, or the loss of the entire isopropyl group. Cleavage of the pyrimidine ring itself can also occur, leading to a series of smaller fragment ions. Analyzing these fragments allows for the reconstruction of the original molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for accurately determining the elemental composition of a molecule by providing a precise measurement of its mass-to-charge ratio. For this compound, with the molecular formula C8H11ClN2, the theoretical exact mass can be calculated. This calculated value serves as a reference for experimental verification.

An HRMS analysis of this compound would be expected to show a molecular ion peak corresponding to its monoisotopic mass. The presence of a chlorine atom would also generate a characteristic isotopic pattern, specifically an [M+2] peak with an intensity approximately one-third of the molecular ion peak, which is a definitive indicator for the presence of chlorine. While specific, publicly available experimental HRMS data for this compound is limited, the theoretical values provide a strong basis for its identification.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H11ClN2 |

| Theoretical Monoisotopic Mass | 170.0611 Da |

| Theoretical Average Mass | 170.64 g/mol |

| Expected Isotopic Pattern ([M]+/[M+2]+) | Approximately 3:1 |

This table is based on theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Definitive Stereochemical Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. For this compound, which is an achiral molecule, this analysis would confirm the planarity of the pyrimidine ring and determine the precise conformation of the isopropyl and methyl substituents relative to the ring. It would provide accurate measurements of all bond lengths and angles, offering an unambiguous confirmation of the compound's covalent structure.

Table 2: Anticipated Crystallographic Parameters for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between atoms (e.g., C-Cl, C-N). |

| Bond Angles | Angles between adjacent bonds (e.g., N-C-N). |

This table represents the type of data expected from a single-crystal X-ray diffraction experiment, should one be performed.

Analysis of Intermolecular Interactions and Crystal Packing

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor Atoms |

|---|---|

| Weak Hydrogen Bonding | Donor: C-H (from isopropyl, methyl, or pyrimidine ring) Acceptor: N (from pyrimidine ring) |

| Halogen Bonding | Donor: C-Cl Acceptor: N (from pyrimidine ring) |

| van der Waals Forces | General interactions between molecular surfaces. |

This table outlines theoretically possible intermolecular interactions. Experimental verification would require X-ray crystallographic analysis.

Computational and Theoretical Investigations of 4 Chloro 6 Isopropyl 2 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional geometry of molecules. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. For a molecule like 4-chloro-6-isopropyl-2-methylpyrimidine, DFT calculations would determine precise bond lengths, bond angles, and dihedral angles. The optimization would likely be performed using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules. The resulting optimized structure is crucial, as it forms the basis for all further electronic property calculations.

Basis Set Selection and Computational Model Reliability

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. A common and reliable choice for molecules containing elements like carbon, hydrogen, nitrogen, and chlorine is the Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions to better describe loosely bound electrons, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in describing bonding environments. The reliability of the computational model is established by comparing calculated data (e.g., geometric parameters or spectroscopic shifts) with available experimental data for the same or analogous compounds, which helps validate the chosen level of theory.

Electronic Structure Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to probe the electronic characteristics of the molecule, which are key to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the spatial distribution of these orbitals and calculate the energy gap, providing insights into its kinetic stability and potential for participating in chemical reactions.

Below is a hypothetical data table illustrating the kind of results FMO analysis would produce, based on typical values for similar heterocyclic compounds.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

Note: These values are illustrative and not based on actual calculations for this compound.

Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack (nucleophilic sites). Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack (electrophilic sites). For this compound, an MEP map would likely show negative potential around the two nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, identifying them as primary sites for protonation or interaction with electrophiles. Positive potential might be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, highlighting sites for nucleophilic interaction.

Topological Analysis of Bonding Characteristics

Topological analysis of electron density provides a powerful framework for understanding the nature of chemical bonds and non-covalent interactions within a molecule. By examining scalar fields related to electron density, chemists can gain insights into the distribution and localization of electrons.

The Electron Localization Function (ELF) is a computational tool that offers a quantitative measure of electron localization in a molecule. wikipedia.orgnumberanalytics.com It maps regions of space where the probability of finding a like-spin electron pair is high, thus providing a clear depiction of core electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis for this compound would reveal the electronic structure of the pyrimidine ring, highlighting the C-N and C-C bonds, as well as the covalent bonds within the isopropyl and methyl substituents, and the C-Cl bond.

Similarly, the Localized Orbital Locator (LOL) provides an intuitive picture of chemical bonding by identifying regions where localized orbitals have their maximum overlap. rsc.orgresearchgate.net This method is particularly effective in distinguishing different types of bonding and electron delocalization. rsc.org For this compound, a LOL analysis would complement the ELF by providing a detailed map of orbital interactions, which is crucial for understanding the molecule's reactivity and stability. researchgate.net

Hypothetical ELF and LOL analysis for this compound could yield data on the basin populations (integrated electron density in a specific region) and the nature of the attractors (points of maximum localization).

Illustrative Data Table for ELF/LOL Analysis

| Basin Type | Associated Atoms | Basin Population (e⁻) | Description |

|---|---|---|---|

| Core | C, N, Cl | ~2.0 | Inner shell electrons |

| Monosynaptic (Lone Pair) | N, Cl | 1.5 - 2.5 | Non-bonding electron pairs |

This table is for illustrative purposes only, as specific research on this compound is not available.

The Reduced Density Gradient (RDG) is a powerful tool based on electron density and its derivatives to identify and visualize non-covalent interactions (NCIs). researchgate.netacs.orgunamur.be These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular packing in crystals, protein-ligand binding, and other supramolecular phenomena. researchgate.net The RDG analysis reveals these interactions as surfaces in real space, which are color-coded to indicate the type and strength of the interaction. researchgate.net

For this compound, an RDG analysis would be instrumental in understanding its intermolecular interactions in the solid state or in solution. It could reveal weak hydrogen bonds involving the pyrimidine nitrogen atoms and hydrogen atoms of neighboring molecules, as well as van der Waals interactions involving the isopropyl and methyl groups.

Illustrative Data Table for RDG Analysis

| Interaction Type | Involved Groups | sign(λ₂)ρ (a.u.) | Description |

|---|---|---|---|

| Van der Waals | Isopropyl - Isopropyl | -0.01 to 0.01 | Weak attractive interactions |

| Weak Hydrogen Bond | N···H-C | -0.02 to -0.01 | Weak electrostatic interactions |

This table is for illustrative purposes only, as specific research on this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition state theory is a fundamental concept in chemical kinetics that describes reaction rates by considering the high-energy transition state that separates reactants from products. numberanalytics.comfiveable.me Computational chemistry allows for the precise location of these transition state structures on the potential energy surface and the calculation of the associated activation energies. ucsb.edu This information is critical for understanding reaction pathways, predicting reaction rates, and designing more efficient synthetic routes. numberanalytics.com

For this compound, transition state modeling could be used to investigate various reactions, such as nucleophilic substitution at the chlorine-bearing carbon or reactions involving the pyrimidine ring. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. ox.ac.uk

Illustrative Data Table for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant Complex | 0.0 | 0.0 | 0.0 |

| Transition State | +25.0 | +24.5 | +35.0 |

This table is for illustrative purposes only, as specific research on this compound is not available.

Discrepancies between experimental observations and theoretical predictions are not uncommon in chemical research. These discrepancies can arise from limitations in either the experimental setup or the computational model. acs.org A synergistic approach, where computational and experimental data are considered together, can often resolve these issues and lead to a more accurate understanding of the system. nih.govresearchgate.net

For instance, if the experimentally observed regioselectivity of a reaction involving this compound differs from initial theoretical predictions, a more sophisticated computational model could be employed. This might involve using a higher level of theory, including solvent effects, or exploring a wider range of possible reaction pathways. By refining the computational model to better match the experimental data, a more accurate and predictive theoretical framework can be developed. nih.gov This iterative process of comparing and refining both experimental and theoretical results is a powerful strategy for advancing chemical knowledge. researchgate.net

Derivatives and Analogues of 4 Chloro 6 Isopropyl 2 Methylpyrimidine: Synthesis and Structure Activity Relationships

Synthesis of Novel Pyrimidine (B1678525) Derivatives from 4-Chloro-6-isopropyl-2-methylpyrimidine Scaffold

The synthesis of new chemical entities from the this compound scaffold primarily involves leveraging the reactivity of its key functional groups. The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution, making it a common starting point for derivatization.

The chlorine atom at the C4 position of the pyrimidine ring is the most reactive site for nucleophilic substitution, providing a straightforward route for introducing a wide array of functional groups. This reactivity is a cornerstone for the synthesis of diverse libraries of pyrimidine derivatives. A common and effective method involves the reaction of this compound with various amines. mdpi.com This substitution reaction typically proceeds under thermal conditions in different solvents to afford the corresponding 4-amino-pyrimidine derivatives. mdpi.com

This synthetic approach allows for the introduction of a variety of amine-containing moieties, thereby altering the steric and electronic properties of the molecule at this position. The versatility of this reaction is a key strategy for exploring structure-activity relationships and optimizing compounds for specific biological targets. organic-chemistry.org

| Starting Material | Reactant (Amine) | Resulting C4-Substituted Derivative | Reference |

|---|---|---|---|

| This compound | Corresponding Amines | 4-Amino-6-isopropyl-2-methylpyrimidine derivatives | mdpi.com |

Direct modification of the isopropyl group at the C6 position of the fully formed this compound ring is synthetically challenging and not a commonly reported strategy. Altering saturated alkyl chains on an aromatic heterocycle typically requires harsh conditions that can compromise the integrity of the pyrimidine ring itself.

Therefore, achieving variations at the C6 position is almost exclusively accomplished through de novo synthesis of the pyrimidine ring. This involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg To introduce a different alkyl or aryl group at the C6 position, a different starting ketone (in place of one that would yield the isopropyl group) is used in the initial cyclocondensation reaction that forms the heterocyclic core. This bottom-up approach allows for significant structural diversity at this position.

Similar to the C6-isopropyl group, post-synthetic modification of the methyl group at the C2 position is not a practical or common route for derivatization. The C-C bond of the methyl group is robust and not amenable to simple substitution reactions without affecting other parts of the molecule.

Structural diversity at the C2 position is achieved during the initial ring formation. The choice of the N-C-N fragment, such as a specific amidine, dictates the substituent at the C2 position. For instance, using acetamidine (B91507) hydrochloride would install a methyl group, while using a different amidine, such as one derived from cyclopropanecarboxamide, would install a cyclopropyl (B3062369) group. nih.gov This strategy of building the scaffold with the desired substituent already in place is the standard method for creating analogues with variations at the C2 position. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net For pyrimidine derivatives, SAR analysis focuses on how different substituents, their positions, and their electronic properties affect the interaction with a biological target. researchgate.neteurekaselect.com

The biological activity of pyrimidine derivatives is highly sensitive to the position and nature of substituents on the pyrimidine nucleus. nih.govresearchgate.net The interplay between the electronic properties of groups at the C2, C4, and C6 positions significantly influences the molecule's reactivity and its ability to bind to target proteins. researchgate.net

| Substituent Type | Example Group(s) | General Impact on Activity | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Can enhance anticancer activity in certain molecular contexts. | mdpi.com |

| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃, Halogens | Can contribute to potent inhibitory activity depending on the biological target. | scielo.br |

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a crucial role in determining the biological activity of pyrimidine analogues. The specific spatial orientation of substituents can dramatically affect how a molecule fits into the binding site of a protein or receptor, influencing both its potency and selectivity. acs.org

Studies on complex, fused pyrimidine derivatives have demonstrated highly strict stereochemical requirements for receptor binding. acs.orgnih.gov For example, in a series of cholecystokinin-A receptor antagonists based on a pyrimidine skeleton, specific diastereoisomers displayed nanomolar affinity, while others were significantly less active. acs.org It was found that both the specific stereochemistry of an appended amino acid (L-configuration) and the relative disposition of substituents on the heterocyclic scaffold were essential for high-affinity binding and selectivity. acs.orgnih.gov This highlights that even minor changes in the 3D structure can lead to a profound loss of activity, underscoring the importance of controlling stereochemistry in the design of potent and selective therapeutic agents. acs.org

Advanced Research Applications of 4 Chloro 6 Isopropyl 2 Methylpyrimidine in Material and Biological Sciences Excluding Clinical/safety Data

Role as a Synthetic Building Block for Complex Molecules

The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-Chloro-6-isopropyl-2-methylpyrimidine a valuable precursor in various fields of chemical synthesis. The chlorine can be readily displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

In medicinal chemistry, substituted pyrimidines are a cornerstone for the development of new therapeutic agents. This compound serves as a key starting material for creating libraries of compounds to be screened for biological activity. The synthesis typically begins by preparing the chloro-pyrimidine, which is then used as an intermediate for subsequent substitution reactions. For instance, it can be synthesized by treating 6-hydroxy-2-isopropyl-4-methylpyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com

Once formed, this intermediate reacts with various amines, alcohols, or other nucleophiles to yield a series of novel pyrimidine derivatives. mdpi.com This synthetic versatility is crucial in drug discovery, where slight modifications to a core structure can lead to significant changes in biological activity. Related chloropyrimidine scaffolds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are instrumental in developing potent kinase inhibitors for applications in oncology and inflammatory diseases. chemicalbook.com This highlights the potential of the 4-chloro-pyrimidine moiety as a privileged scaffold in designing targeted therapies. The 4-phenylamino-6-phenyl-pyrimidine structure, a common feature in many important enzyme inhibitors, is often synthesized from a 4-chloro-pyrimidine key intermediate, further underscoring the compound's significance. nih.gov

The pyrimidine ring is a well-established toxophore in the agrochemical industry, forming the basis for numerous commercial fungicides and herbicides. mdpi.com this compound acts as a crucial intermediate in the synthesis of new agrochemical candidates. Researchers have utilized this compound to create novel pyrimidine derivatives with potent fungicidal properties. mdpi.com

In one study, a series of new pyrimidine derivatives were synthesized by reacting 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) with various amines. mdpi.com The resulting compounds were then tested for their efficacy against a panel of fourteen different plant-pathogenic fungi. Several of the synthesized molecules demonstrated significant growth inhibition, with some exhibiting activity higher than commercial fungicides like dimethomorph (B118703) against specific pathogens such as Phytophthora infestans. mdpi.com The development of fenclorim analogues, a commercial herbicide safener with fungicidal properties, also relies on 4-chloro-pyrimidine intermediates to generate new compounds with improved activity against fungi like Sclerotinia sclerotiorum. nih.gov

Table 1: Fungicidal Activity of a Representative Derivative Synthesized from this compound

Data sourced from a study on novel pyrimidine derivatives. mdpi.com

| Fungal Species | Pathogen Abbreviation | Inhibition Rate (%) of Derivative 3b |

| Phytophthora infestans | PI | 36.4 |

| Botrytis cinerea | BC | 95.2 |

| Sclerotinia sclerotiorum | SS | 60.0 |

| Rhizoctonia solani | RS | 55.6 |

| Fusarium oxysporum | FO | 62.5 |

While less documented than its role in life sciences, the structural features of this compound suggest its potential as a building block for specialty chemicals and functional materials. The pyrimidine core possesses unique electronic properties, and its derivatives can be explored for applications in materials science, such as organic electronics. chemicalbook.com The reactive chlorine atom allows for the incorporation of this pyrimidine unit into larger polymeric structures or for its attachment to surfaces to modify their properties. The ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common feature of chloropyrimidines, enabling the formation of carbon-carbon bonds to create complex conjugated systems relevant for electronic materials.

Fundamental Biological Activity Studies (Mechanistic Focus)

Beyond its role as a synthetic tool, derivatives of this compound are subjects of fundamental research to understand their mechanisms of action at a molecular level.

The pyrimidine scaffold is a frequent component of molecules designed to interact with biological targets like enzymes and receptors. Derivatives of chloropyrimidines are investigated for their ability to act as inhibitors. For example, various pyrimidine-based compounds have been identified as potent and selective inhibitors of specific enzymes. nih.gov

In a study on related chloropyrimidine derivatives, researchers investigated their inhibitory effects on the enzyme Glutathione Reductase (GR), a known target in cancer and malaria treatment. juniperpublishers.com The study demonstrated that the presence and position of chloro and amino groups on the pyrimidine ring significantly influenced the inhibitory activity. juniperpublishers.comjuniperpublishers.com This type of research provides insight into the structure-activity relationships (SAR) that govern molecular interactions, guiding the design of more potent and selective inhibitors. Although the specific target for derivatives of this compound is context-dependent, the general principle is that the pyrimidine core acts as a scaffold to position substituents in the binding pocket of a target protein, leading to modulation of its activity.

Table 2: Inhibitory Data for Chlorinated Pyrimidine Analogs against Glutathione Reductase (GR)

Data sourced from a study on pyrimidine derivatives. juniperpublishers.comjuniperpublishers.com

| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| Pyrimidine | Competitive | 0.968 | 2.984 |

| 4-amino-2-chloropyrimidine | Noncompetitive | 0.377 | 1.137 |

| 4-amino-6-chloropyrimidine | Uncompetitive | 0.374 | 1.251 |

| 4-amino-2,6-dichloropyrimidine | Noncompetitive | 0.390 | 0.979 |

In the development of anti-infective agents, understanding the mechanism of action is critical. For antifungal compounds derived from this compound, research focuses on how these molecules interfere with essential fungal processes. mdpi.com While the precise mechanisms for these specific derivatives are still under investigation, plausible modes of action can be inferred from related compounds.

A likely mechanism for antifungal pyrimidines involves the disruption of the fungal cell membrane. One way this can occur is through binding to ergosterol (B1671047), a vital component of the fungal membrane that is absent in mammalian cells. scielo.br Interaction with ergosterol can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. scielo.br Another potential mechanism is the inhibition of key enzymes involved in fungal-specific metabolic pathways, such as those responsible for cell wall synthesis or DNA replication. scielo.br The development of novel pyrimidine derivatives provides a platform to explore these mechanisms and identify new ways to combat pathogenic fungi. mdpi.com

Environmental Fate and Degradation Studies Pathways

Degradation Pathways of Halogenated Pyrimidines in Various Media

The degradation of halogenated pyrimidines in the environment is influenced by both biological and non-biological factors. The presence of a chlorine atom, an isopropyl group, and a methyl group on the pyrimidine (B1678525) ring will affect the susceptibility of 4-Chloro-6-isopropyl-2-methylpyrimidine to these processes.

Biotic Degradation Mechanisms (e.g., microbial activity)

Microbial degradation is a primary pathway for the breakdown of many organic compounds in soil and aquatic environments. For halogenated aromatics and heterocyclic compounds, this process is often initiated by enzymatic action that can lead to dehalogenation and ring cleavage. The degradation can be conceptually divided into upper, middle, and lower metabolic pathways.

The initial step in the biodegradation of a compound like this compound would likely involve the cleavage of the carbon-chlorine bond, a process known as dehalogenation. This is often the most challenging step in the degradation of halogenated compounds. Microorganisms have evolved various enzymes, such as dehalogenases, to accomplish this. Following dehalogenation, the resulting pyrimidine ring, now substituted with hydroxyl, isopropyl, and methyl groups, would be more susceptible to further microbial attack. Subsequent steps would likely involve oxidation of the alkyl side chains and eventual cleavage of the pyrimidine ring, leading to simpler organic molecules that can be incorporated into microbial biomass or mineralized to carbon dioxide, water, and inorganic ions.

Environmental Persistence and Transformation in Different Ecosystems

The environmental persistence of this compound is a function of its susceptibility to the biotic and abiotic degradation processes described above. A compound that is resistant to these processes will persist in the environment for a longer period.

Q & A

Basic: How can researchers optimize the synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine to improve yield and purity?

Methodological Answer:

Synthetic optimization involves adjusting reaction conditions such as temperature, solvent choice, and catalyst loading. For example:

- Nucleophilic substitution : Replace the chlorine atom at the 4-position using isopropylamine under controlled pH (e.g., NaHCO₃ buffer) to minimize side reactions .

- Catalyst selection : Use palladium-based catalysts for coupling reactions involving methyl or isopropyl groups to enhance regioselectivity .

- Purification : Employ recrystallization with polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) to isolate high-purity product .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., distinguishing isopropyl CH₃ groups at δ 1.2–1.4 ppm) and chlorine’s deshielding effects on adjacent carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂ClN₃: calc. 185.0715, observed 185.0718) and detects fragmentation pathways .

- X-ray crystallography : Resolves steric effects from the bulky isopropyl group, aiding in conformational analysis .

Advanced: How do electronic and steric effects of the isopropyl group influence the reactivity of this compound in substitution reactions?

Methodological Answer:

- Electronic effects : The electron-donating isopropyl group at the 6-position increases electron density at the 4-chloro site, accelerating SNAr reactions with nucleophiles (e.g., amines, thiols). This can be quantified via Hammett substituent constants (σₚ values) .

- Steric hindrance : The bulky isopropyl group may hinder access to the 4-position, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational modeling (DFT) can predict steric maps and optimize reaction trajectories .

Advanced: What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., MIC assays for antimicrobial activity using fixed inoculum sizes and broth microdilution) to minimize variability .

- Structural validation : Confirm compound identity via LC-MS and compare with literature data to rule out impurities .

- Mechanistic studies : Use CRISPR-engineered bacterial strains or kinase inhibition assays to isolate specific targets (e.g., DNA gyrase vs. thymidylate synthase) .

Advanced: How can researchers design derivatives of this compound to enhance selectivity in kinase inhibition?

Methodological Answer:

- Bioisosteric replacement : Substitute the methyl group at the 2-position with trifluoromethyl (CF₃) to improve binding to hydrophobic kinase pockets .

- Fragment-based drug design : Use X-ray co-crystallography to identify key hydrogen bonds between the pyrimidine ring and kinase ATP-binding sites (e.g., EGFR-TK) .

- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., PEG chains) at the 6-isopropyl position while monitoring logP values to balance membrane permeability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroform during extractions) .

- Waste disposal : Neutralize chlorinated byproducts with sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How does the chloropyrimidine core participate in photo-induced electron transfer (PET) for material science applications?

Methodological Answer:

- Electron-deficient core : The chlorine atom withdraws electron density, enabling the pyrimidine ring to act as an electron acceptor in PET systems. This can be studied via cyclic voltammetry (E₁/2 ≈ −1.2 V vs. SCE) .

- Luminescence quenching : Attach fluorophores (e.g., pyrene) to the methyl group and monitor Förster resonance energy transfer (FRET) efficiency .

Basic: What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and plasma protein binding .

- Docking simulations : AutoDock Vina models interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolically labile sites .

Advanced: How do structural analogs of this compound compare in antimicrobial potency?

Methodological Answer:

- SAR analysis : Replace the isopropyl group with cyclopropyl (lower logP, reduced activity) or phenyl (higher logP, enhanced Gram-negative activity) .

- MIC benchmarking : Compare against control compounds (e.g., ciprofloxacin) in standardized assays. For example, this compound shows MIC = 8 µg/mL against S. aureus vs. 0.5 µg/mL for ciprofloxacin .

Advanced: What mechanistic insights explain the dual anticancer and neuroprotective effects of pyrimidine derivatives?

Methodological Answer:

- Kinase inhibition : Target CDK4/6 for antiproliferative effects (IC₅₀ = 120 nM) and modulate tau phosphorylation for neuroprotection .

- Redox modulation : The chloro-isopropyl group scavenges ROS in neuronal cells (EC₅₀ = 5 µM in DPPH assays) while inducing apoptosis in cancer cells via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.